REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=C1.[NH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](C)=[CH:17]1>>[NH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:18]=[C:17]1[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]
|
Name
|
anti-indoleacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCCC(=O)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N1C=C(C)C2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to wells in duplicate
|
Type
|
WASH
|
Details
|
at 4° C. and then washed with saline-Tween solution 3 times (200 μl volume)
|
Type
|
ADDITION
|
Details
|
200 μl of the substrate solution (1mg/ml in TBS) was added per well and
|
Type
|
WAIT
|
Details
|
incubated at 37° C. for an hour
|
Type
|
ADDITION
|
Details
|
The wells were then treated with approximately 50.0 μl of 1N NaOH/well
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |